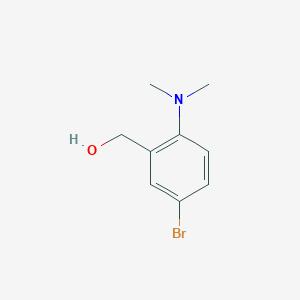

(5-Bromo-2-(dimethylamino)phenyl)methanol

Description

Chemical Identity and Nomenclature

(5-Bromo-2-(dimethylamino)phenyl)methanol is officially registered under the Chemical Abstracts Service number 678986-52-2, establishing its unique identity within chemical databases and regulatory frameworks. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the primary designation being this compound, which precisely describes the substitution pattern on the benzene ring and the nature of the functional groups present. Alternative nomenclature includes 5-bromo-2-dimethylamino-benzyl alcohol, which represents a more colloquial designation commonly employed in commercial and research contexts. The molecular formula C₉H₁₂BrNO encapsulates the compound's elemental composition, comprising nine carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and one oxygen atom.

The compound's structural representation through Simplified Molecular Input Line Entry System notation is expressed as CN(C)C1=CC=C(Br)C=C1CO, providing a standardized method for digital chemical communication and database storage. The International Chemical Identifier key MFCD28142606 serves as an additional unique identifier within the Cambridge Structural Database and related chemical information systems. The molecular weight is precisely calculated at 230.10 grams per mole, a value that remains consistent across multiple authoritative sources and chemical suppliers. This specific molecular weight reflects the contribution of the bromine atom (79.90 atomic mass units), which constitutes approximately 35% of the total molecular mass and significantly influences the compound's physical properties.

Historical Context and Research Significance

The development and characterization of this compound emerges from the broader historical context of organobrominated aromatic compounds, which have played crucial roles in pharmaceutical chemistry and synthetic organic methodology since the mid-20th century. The compound's research significance stems from its dual functionality, combining the reactivity of benzyl alcohols with the unique electronic properties imparted by both bromine and dimethylamino substituents. Historical precedent for similar compounds can be traced through related brominated benzyl alcohols, such as 2-bromo-5-methylbenzyl alcohol, which has been extensively studied for synthetic applications and demonstrates comparable reactivity patterns. The strategic positioning of the bromine atom at the 5-position and the dimethylamino group at the 2-position creates a distinctive substitution pattern that has attracted significant research attention.

Research publications have demonstrated the compound's utility as an intermediate in the synthesis of more complex molecular architectures, particularly in the context of pharmaceutical development where brominated aromatic compounds serve as key building blocks. The dimethylamino functionality introduces additional synthetic versatility, enabling diverse chemical transformations including oxidation, reduction, and substitution reactions. Contemporary research has highlighted the compound's potential applications in coupling reactions, where the bromine atom serves as a leaving group in palladium-catalyzed cross-coupling methodologies. The historical development of related compounds, such as various brominated benzyl alcohols studied in academic literature, provides important context for understanding the synthetic utility and chemical behavior of this compound.

Scope and Objectives of the Review

This comprehensive review aims to establish a detailed understanding of this compound through systematic examination of its chemical properties, structural characteristics, and research applications. The primary objective encompasses the compilation and analysis of available data regarding the compound's physical and chemical properties, including spectroscopic characteristics, solubility parameters, and reactivity profiles. A secondary objective involves the evaluation of current research trends and applications, particularly focusing on the compound's role as a synthetic intermediate and its potential for further chemical modifications.

The scope of this review is deliberately focused on the fundamental chemical aspects of this compound, excluding therapeutic applications, biological activity profiles, and safety considerations to maintain scientific objectivity and technical precision. Detailed analysis of the compound's nomenclature systems, molecular structure, and physicochemical properties forms the foundation of this examination. The review incorporates data from multiple authoritative sources, including chemical databases, commercial suppliers, and research publications, to ensure comprehensive coverage of available information.

Properties

IUPAC Name |

[5-bromo-2-(dimethylamino)phenyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-11(2)9-4-3-8(10)5-7(9)6-12/h3-5,12H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEKQQMGWENEYRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bromination of 2-(dimethylamino)phenyl Precursors

A common approach starts with 2-(dimethylamino)toluene derivatives, where the methyl group is at the 2-position relative to the amino substituent. Bromination at the 5-position (meta to the dimethylamino group) is achieved using bromine in the presence of catalysts such as iron powder. The reaction is typically conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (70–80 °C) for several hours to ensure selective monobromination.

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Bromination | Bromine, Fe powder catalyst, DMF, 70–80 °C, 5 h | Selective 5-bromo substitution on aromatic ring |

This method is adapted from related bromination procedures of phenolic or anisole derivatives, ensuring regioselectivity by electronic effects of substituents on the ring.

Protection and Deprotection Strategies

To prevent side reactions during bromination or subsequent steps, protecting groups may be employed. For example, phenolic hydroxyl groups are often protected by acetylation using acetic anhydride under acidic catalysis at 100 °C. After bromination, deprotection is performed by treatment with aqueous sodium bicarbonate solution at elevated temperatures (around 80 °C) to regenerate the free hydroxyl group.

| Step | Reagents and Conditions | Purpose |

|---|---|---|

| Acetylation | Acetic anhydride, sulfuric acid catalyst, 100 °C | Protect phenolic OH group |

| Deacetylation | 10% aqueous sodium bicarbonate, 80 °C | Remove acetyl protecting group |

Conversion of Methyl to Hydroxymethyl Group

The transformation of the methyl substituent adjacent to the aromatic ring into a hydroxymethyl group can be achieved by oxidation followed by reduction or direct hydroxymethylation techniques. A common route involves:

- Oxidation of the methyl group to an aldehyde (formyl) group using reagents such as POCl3/DMF (Vilsmeier–Haack reaction).

- Subsequent reduction of the aldehyde to the corresponding alcohol using mild reducing agents such as sodium borohydride (NaBH4).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Formylation | POCl3 added dropwise to DMF in ice bath, then aromatic methyl compound added, stirred | Formation of aromatic aldehyde |

| Reduction | Sodium borohydride in methanol or ethanol, 0 °C to room temperature | Conversion of aldehyde to alcohol |

This approach is supported by literature procedures for analogous aromatic compounds, ensuring high yield and purity.

Alternative Synthetic Routes

Other synthetic routes may involve:

- Suzuki cross-coupling reactions to assemble the aromatic framework with desired substituents, followed by functional group transformations.

- Use of substituted anilines or phenols as starting materials, with subsequent bromination and methylol group introduction.

However, these methods are less common for this specific compound due to the need for precise substitution patterns.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Purpose/Transformation | Yield/Notes |

|---|---|---|---|---|

| 1 | Protection | Acetic anhydride, H2SO4, 100 °C | Protect phenolic OH (if present) | High, >90% |

| 2 | Bromination | Br2, Fe powder, DMF, 70–80 °C, 5 h | Selective 5-position bromination | Moderate to high, ~80% |

| 3 | Formylation | POCl3/DMF, ice bath | Convert methyl to aldehyde | High, literature reports >80% |

| 4 | Reduction | NaBH4, MeOH or EtOH, 0 °C to RT | Aldehyde to hydroxymethyl group | High, ~90% |

| 5 | Deprotection | 10% NaHCO3 aqueous solution, 80 °C | Remove acetyl protecting group | Quantitative |

Research Findings and Considerations

- Bromination regioselectivity is governed by the electron-donating dimethylamino group directing electrophilic substitution to the 5-position.

- Protection of hydroxyl groups prevents unwanted side reactions during bromination.

- The Vilsmeier–Haack formylation is a reliable method to introduce aldehyde functionality adjacent to the aromatic ring methyl group.

- Reduction with sodium borohydride is mild and selective, preserving other functional groups.

- Purification is typically achieved by silica gel column chromatography using solvent mixtures such as dichloromethane/hexane or ethyl acetate/hexane to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(5-Bromo-2-(dimethylamino)phenyl)methanol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The bromine atom can be reduced to form the corresponding phenylmethanol derivative.

Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products Formed

Oxidation: Formation of 5-bromo-2-(dimethylamino)benzaldehyde or 5-bromo-2-(dimethylamino)benzoic acid.

Reduction: Formation of 2-(dimethylamino)phenylmethanol.

Substitution: Formation of various substituted phenylmethanol derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Recent studies have investigated the synthesis of metal complexes derived from (5-Bromo-2-(dimethylamino)phenyl)methanol. These complexes, particularly those with zinc(II) and copper(II), have shown promising antibacterial properties against various pathogens including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas fluorescens . The ability to form stable complexes with metal ions enhances the compound's efficacy as a potential antimicrobial agent.

Intermediate in Drug Synthesis

The compound serves as an important intermediate in the synthesis of pharmaceuticals. It can be utilized in the development of novel therapeutic agents due to its structural characteristics that allow for modifications leading to enhanced biological activity. For instance, derivatives of this compound may be explored for their potential use in treating conditions such as hypertension or diabetes .

Organic Synthesis

Building Block for Chemical Synthesis

this compound is often employed as a building block in organic synthesis. Its bromine atom facilitates substitution reactions, making it a versatile reagent for creating more complex molecules. This property is particularly useful in the development of new materials and compounds with specific functionalities .

Synthesis of Azo Dyes

The compound can also be involved in the synthesis of azo dyes, which are important in various applications including textiles and analytical chemistry. The presence of the dimethylamino group enhances its reactivity, allowing it to participate in diazotization reactions that are fundamental to azo dye production .

Materials Science

Polymer Chemistry

In materials science, this compound can be utilized to modify polymer properties. Its functional groups allow it to act as a crosslinking agent or a modifier for polymer matrices, potentially leading to materials with improved thermal stability or mechanical properties.

Nanomaterials Development

Research is underway into the use of this compound in the development of nanomaterials. Its ability to coordinate with metal ions may facilitate the creation of metal-organic frameworks (MOFs), which have applications in gas storage, separation processes, and catalysis .

Analytical Chemistry

Chelating Agent

The compound's structure allows it to function as a chelating agent for various metal ions, enhancing its utility in analytical chemistry. It can form colored complexes that are useful for quantitative analysis through spectrophotometric methods . This application is particularly relevant in environmental monitoring where detecting trace metals is crucial.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Medicinal Chemistry | Antimicrobial agents; intermediates for drug synthesis |

| Organic Synthesis | Building block for complex organic compounds; synthesis of azo dyes |

| Materials Science | Modifier for polymers; potential use in nanomaterials development |

| Analytical Chemistry | Chelating agent for metal ions; useful in spectrophotometric analysis |

Mechanism of Action

The mechanism of action of (5-Bromo-2-(dimethylamino)phenyl)methanol depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of enzymes by interacting with their active sites. The presence of the bromine atom and dimethylamino group allows it to form specific interactions with molecular targets, influencing their activity and function.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (5-Bromo-2-(dimethylamino)phenyl)methanol with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Structural Analogues and Key Differences

Key Findings

Substituent Effects on Reactivity and Applications The dimethylamino group’s position significantly impacts functionality. In contrast, dimethylamino groups on side chains (e.g., butyl or propyl) reduce conjugation with the aromatic system, altering reactivity . Bromine’s electron-withdrawing nature increases electrophilic substitution resistance but may enhance halogen bonding in crystal structures, as seen in N,N-dimethylamino-substituted analogues .

Synthesis and Yield Chromenone derivatives (e.g., 7-bromo-2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one) achieve moderate yields (63%) via condensation reactions, suggesting comparable methods could apply to the target compound . Sulfonamide-modified bromophenylmethanols (e.g., compound 14b) exhibit lower yields (67%) due to steric hindrance from bulky substituents .

Physicochemical Properties Solubility: The diol (5-Bromo-1,3-phenylene)dimethanol shows higher water solubility than monohydroxy analogues due to increased hydrogen-bonding capacity . Fluorescence: Dimethylamino-substituted phenylmethanols (e.g., compound 128a in ) exhibit low fluorescence brightness, likely due to intramolecular charge transfer quenching, whereas methoxy derivatives display stronger brightness (7240 M⁻¹cm⁻¹) .

Biological and Functional Applications Sulfonamide-modified derivatives (e.g., 14b) demonstrate antibacterial activity, suggesting that bromine and sulfonamide groups synergize for microbial targeting .

Biological Activity

(5-Bromo-2-(dimethylamino)phenyl)methanol, also known as a brominated phenolic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

- Chemical Formula : CHBrN

- CAS Number : 678986-52-2

The presence of a bromine atom and a dimethylamino group enhances its reactivity and potential interactions with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study conducted by demonstrated that compounds with bromine substitutions often possess enhanced antimicrobial activity compared to their non-brominated counterparts. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a comparative analysis revealed that compounds with similar structures exhibited IC values ranging from 10 µM to 50 µM against different cancer types, indicating moderate to strong anticancer activity .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in key metabolic pathways, such as monoamine oxidases (MAOs), which are crucial for neurotransmitter metabolism.

- Receptor Modulation : It potentially modulates receptor activity, impacting signaling pathways related to cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a recent study, this compound was tested against a panel of bacterial strains, including E. coli and S. aureus. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL for E. coli and 16 µg/mL for S. aureus, demonstrating its effectiveness as an antimicrobial agent .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| S. aureus | 16 |

Case Study 2: Anticancer Activity

A series of experiments evaluated the cytotoxic effects of the compound on HeLa cells (cervical cancer). The compound was found to induce apoptosis at concentrations above 25 µM, with an IC value determined at approximately 30 µM after 48 hours of treatment .

| Cell Line | IC (µM) | Treatment Duration (hours) |

|---|---|---|

| HeLa | 30 | 48 |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that the presence of both the bromine atom and the dimethylamino group is crucial for enhancing the biological activity of the compound. Variations in these substituents significantly affect the potency against various biological targets.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (5-Bromo-2-(dimethylamino)phenyl)methanol?

- Methodology : Synthesis typically involves bromination of precursor aromatic compounds followed by functional group modifications. For example, catalytic hydrogenation using Pd/C in methanol under acidic conditions (e.g., HCl) can reduce nitro or carbonyl groups to alcohols, as demonstrated in analogous compounds . Purification via column chromatography or recrystallization is recommended, with HPLC analysis (>95% purity) to confirm product integrity .

Q. How can the molecular structure of this compound be validated?

- Methodology : Employ nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, focusing on the bromine-induced deshielding effects and dimethylamino group signals. X-ray crystallography is critical for resolving solid-state conformation, as shown for structurally related brominated aromatic alcohols . Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties and validate experimental data .

Q. What purification strategies are effective for this compound?

- Methodology : Use preparative HPLC with a C18 column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) to isolate high-purity fractions. Monitor purity via UV-Vis at 254 nm, as described in chromatographic protocols for dimethylamino-substituted aromatics .

Advanced Research Questions

Q. How do solvent polarity and hydrogen bonding affect the fluorescence properties of this compound?

- Methodology : Conduct steady-state and time-resolved fluorescence spectroscopy in solvents of varying polarity (e.g., DMSO, methanol, hexane). Compare emission maxima and quantum yields to assess solvatochromism. Studies on similar dimethylamino-phenyl derivatives reveal excited-state intramolecular proton transfer (ESIPT) and hydrogen bonding interactions with solvents like DMSO, which quench fluorescence .

Q. What computational approaches predict the electronic properties and reactive sites?

- Methodology : Perform DFT calculations (e.g., Gaussian 09 with B3LYP functional) to map electrostatic potential surfaces and identify nucleophilic/electrophilic sites. Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict charge-transfer behavior, as validated for brominated aromatic alcohols .

Q. How can discrepancies in NMR or fluorescence data be resolved?

- Methodology : Investigate solvent-induced shifts or tautomeric equilibria using variable-temperature NMR. For fluorescence anomalies, assess aggregation effects via concentration-dependent studies or time-correlated single-photon counting (TCSPC) to differentiate static vs. dynamic quenching .

Q. What role does anion binding play in modulating spectroscopic behavior?

- Methodology : Titrate the compound with anions (e.g., Cl⁻, HPO₄²⁻) in buffered solutions (e.g., HEPES, pH 7.4) and monitor fluorescence quenching/enhancement. Studies on analogous systems show anion-induced deprotonation of hydroxyl groups, altering emission profiles .

Q. How can crystallographic data inform formulation stability?

- Methodology : Analyze crystal packing via X-ray diffraction to identify intermolecular interactions (e.g., Br···O contacts, π-stacking). These interactions influence melting points and solubility, critical for designing stable solid formulations. For example, related brominated ketones exhibit dense packing due to halogen bonds, enhancing thermal stability .

Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.